molecular formula C12H16O B12672458 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- CAS No. 71820-41-2

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

Cat. No.: B12672458
CAS No.: 71820-41-2
M. Wt: 176.25 g/mol
InChI Key: BMZIBDNSLIDIFP-BZYZDCJZSA-N
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Description

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and a pentenyl chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-1-pentyn-3-ol with hydrogen in the presence of a palladium catalyst. This hydrogenation reaction converts the triple bond in the pentynyl chain to a double bond, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of palladium catalysts is common in these processes due to their efficiency in promoting hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes by hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyn-3-ol: This compound has a similar structure but contains a triple bond instead of a double bond.

    1-Penten-3-ol: Lacks the phenyl group present in 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-.

    3-Methyl-1-penten-4-yn-3-ol: Contains both a double bond and a triple bond in the pentenyl chain.

Uniqueness

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is unique due to the presence of both a phenyl group and a pentenyl chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

71820-41-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(E,3R)-3-methyl-1-phenylpent-1-en-3-ol

InChI

InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1

InChI Key

BMZIBDNSLIDIFP-BZYZDCJZSA-N

Isomeric SMILES

CC[C@](C)(/C=C/C1=CC=CC=C1)O

Canonical SMILES

CCC(C)(C=CC1=CC=CC=C1)O

Origin of Product

United States

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